2,4-Difluoro-6-methylbenzodifluoride

Overview

Description

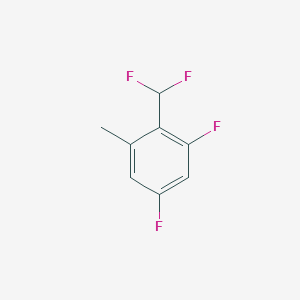

2,4-Difluoro-6-methylbenzodifluoride is a chemical compound with the molecular formula C8H6F4. It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2,4-Difluoro-6-methylbenzodifluoride involves several steps. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced into the benzene ring. The reaction conditions typically involve the use of a strong base and a fluorinating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Difluoro-6-methylbenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The benzene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Difluoro-6-methylbenzodifluoride is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzodifluoride involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

2,4-Difluoro-6-methylbenzodifluoride can be compared with other similar compounds, such as:

2,4-Difluorotoluene: Similar structure but lacks the additional fluorine atoms.

2,6-Difluorotoluene: Similar structure but with different positions of the fluorine atoms.

2,4,6-Trifluorotoluene: Contains an additional fluorine atom compared to this compound.

The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity .

Biological Activity

2,4-Difluoro-6-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural properties contribute to its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents and industrial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H6F2

- Molecular Weight : 158.13 g/mol

- IUPAC Name : 2,4-Difluoro-1-(6-fluoro-2-methylphenyl)ethan-1-one

This compound features two fluorine atoms and a methyl group attached to a benzene ring, which significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | 22 | 40 µg/mL |

| Streptococcus haemolyticus | 21 | 30 µg/mL |

| Pseudomonas aeruginosa | 22 | 30 µg/mL |

| Klebsiella pneumoniae | 21 | 30 µg/mL |

The compound exhibited significant zones of inhibition against these strains, indicating its potential as an antimicrobial agent suitable for further development in pharmaceutical applications .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral activity. A study focusing on the inhibition of viral replication indicated that compounds with similar fluorinated structures demonstrated efficacy against various viruses by interfering with their replication mechanisms.

Case Study: Antiviral Efficacy

In a controlled experiment, derivatives of fluorinated benzene compounds were evaluated for their ability to inhibit viral replication in vitro. The results indicated that modifications in the fluorine substitution pattern significantly affected antiviral potency, with some derivatives achieving EC50 values in the low micromolar range. This suggests that further exploration of the structure-activity relationship (SAR) could yield potent antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The presence of fluorine atoms enhances lipophilicity, allowing the compound to integrate into microbial membranes, leading to disruption and cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or viral replication.

- Reactive Oxygen Species (ROS) Generation : Fluorinated compounds are known to induce oxidative stress in cells, contributing to their antimicrobial effects.

Properties

IUPAC Name |

2-(difluoromethyl)-1,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVLBHMOFYFMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.